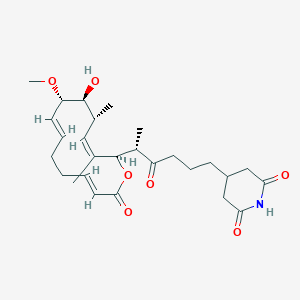
米格司他汀
描述
Migrastatin is an organic compound that naturally occurs in the Streptomyces platensis bacteria . It and several of its analogues, including Isomigrastatin, have shown potential in treating cancer as they inhibit the metastasis of cancer cells .
Synthesis Analysis
The first total synthesis of (+)-migrastatin, a macrolide natural product with interesting antimetastatic properties, has been accomplished . The approach utilizes a Lewis acid-catalyzed diene aldehyde condensation to install the three contiguous stereocenters and the trisubstituted (Z)-alkene of migrastatin .Molecular Structure Analysis
The molecular structure of Migrastatin is complex, and its confirmation was based on the first total synthesis . The structure includes a macrolide ring with multiple stereocenters and a trisubstituted alkene .Chemical Reactions Analysis
The synthesis of Migrastatin involves several chemical reactions. Key steps include a Lewis acid-catalyzed diene aldehyde condensation, an anti-selective aldol reaction, a Horner−Wadsworth−Emmons olefination, and a highly (E)-selective ring-closing metathesis .Physical And Chemical Properties Analysis
Migrastatin is a bacterial metabolite found in Streptomyces with antimuscarinic and anticancer activities . It has a molar mass of 489.60 g/mol .科学研究应用
Comprehensive Analysis of Migrastatin Applications
Migrastatin, also known as (+)-migrastatin, is a macrocyclic compound that has garnered significant attention in scientific research due to its potent anti-metastatic properties. Below is a detailed analysis of six unique applications of migrastatin in various fields of scientific research.
Cancer Metastasis Inhibition: Migrastatin and its core analogs have been identified as promising agents in the treatment of metastatic cancer. These compounds exhibit the ability to inhibit pathological cell migration, which is a critical step in the metastasis process. By targeting the actin cytoskeleton, migrastatin analogs can potentially reduce the spread of cancer cells to distant organs, thereby improving patient prognosis .
Synthesis of Migrastatin-Core Analogs: The synthesis of migrastatin-core analogs is a significant area of research, given their therapeutic potential. Researchers have developed various synthetic approaches to create these analogs from a common advanced intermediate. The ability to synthesize migrastatin analogs allows for the exploration of their biological activity and the development of new anti-metastatic drugs .
Mechanism of Action Studies: Understanding the mechanism of action of migrastatin is crucial for its application in cancer therapy. Studies suggest that migrastatin analogs interfere with actin dynamics, which are essential for cell migration. By inhibiting actin-binding proteins and upstream signaling molecules, these compounds can impede tumor invasion and angiogenesis .
Development of Anti-Migratory Agents: The discovery of migrastatin has led to the development of a diverse array of analogs with activity against tumor cell migration. These analogs are being studied as potential anti-migratory agents that could be used to treat diseases characterized by unwanted cell migration, such as cancer metastasis .
Metastasis Inhibitor Efficacy in Animal Models: Migrastatin analogs have been tested in animal models to evaluate their efficacy in reducing metastasis. One such analog, migrastatin-macro-ether, demonstrated a significant reduction in liver metastases and total tumor mass, with no notable body weight loss in treated animals. This highlights the potential of migrastatin analogs as effective metastasis inhibitors .
Natural Product Derivation and Modification: Migrastatin was originally isolated from a cultured broth of the strain Streptomyces sp. The natural product’s structure has inspired the creation of synthetic analogs with improved stability and efficacy. Research into the modification of migrastatin’s natural structure aims to enhance its anti-metastatic properties and therapeutic index .
作用机制
Migrastatin, also known as (+)-migrastatin, is a natural product secreted by Streptomyces . It has been shown to inhibit tumor cell migration , making it a potential therapeutic agent for metastatic cancer .
Target of Action
Migrastatin primarily targets the actin-bundling protein fascin . Fascin is a key component of the cytoskeleton and plays a crucial role in cell migration . By targeting fascin, migrastatin can inhibit its activity and thus reduce cell migration .
Mode of Action
Migrastatin analogues bind to one of the actin-binding sites on fascin . This binding inhibits the activity of fascin, thereby disrupting the actin cytoskeleton and inhibiting cell migration . The specific interaction between migrastatin and fascin is still under investigation .
Biochemical Pathways
Migrastatin’s action affects the actin cytoskeleton, a key component in cell migration . By inhibiting fascin, migrastatin disrupts the organization of the actin cytoskeleton, which in turn inhibits cell migration . The exact biochemical pathways affected by migrastatin are still being studied .
Pharmacokinetics
It is known that migrastatin analogues can be synthesized from a common advanced intermediate .
Result of Action
Migrastatin and its analogues have been shown to inhibit pathological cell migration and reduce metastasis in animal models . They do this by inhibiting the activity of fascin, thereby disrupting the actin cytoskeleton and inhibiting cell migration . The molecular and cellular effects of migrastatin’s action are a topic of ongoing research .
Action Environment
It is known that environmental conditions can influence the migration patterns of cells .
安全和危害
属性
IUPAC Name |
4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14-/t17-,19-,22+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYMUMAKGYYNHV-IJMHZYIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(\[C@H](OC(=O)/C=C/CC/C=C/[C@@H]([C@H]1O)OC)[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904046 | |
| Record name | Migrastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Migrastatin | |
CAS RN |
314245-65-3 | |
| Record name | 4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-Hydroxy-7-methoxy-3,5-dimethyl-14-oxooxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314245-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Migrastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314245653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Migrastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Migrastatin?
A1: Migrastatin, also known as (+)-migrastatin, is a 14-membered macrolide natural product initially isolated from Streptomyces sp. MK929-43F1. [, ] This compound exhibits potent inhibitory activity against tumor cell migration, making it a promising lead in developing anti-metastatic agents. [, , , ]
Q2: What is the structure of Migrastatin?
A2: Migrastatin (C27H39NO7) is characterized by a 14-membered macrolide ring attached to a glutarimide-containing polyketide side chain. [, ] The absolute configuration of Migrastatin was determined through X-ray crystallographic analysis of its N-p-bromophenacyl derivative. []
Q3: How does Migrastatin exert its anti-migratory effects?
A3: While the exact mechanism of action is still under investigation, Migrastatin and its analogs are believed to inhibit tumor cell migration by interfering with actin cytoskeleton dynamics. [, ] One proposed mechanism involves inhibiting the protein Fascin1, which plays a crucial role in bundling actin filaments, thus affecting cell adhesion, lamellipodia formation, and ultimately, cell migration. [, , , ]
Q4: Are there other natural products structurally related to Migrastatin?
A4: Yes, Migrastatin belongs to a family of glutarimide-containing polyketides. This family includes structurally related compounds like iso-Migrastatin, Dorrigocin A, Dorrigocin B, and Lactimidomycin, all produced by various Streptomyces strains. [, , , , , ] These compounds share structural similarities but exhibit variations in their macrolide ring size and side chain modifications.
Q5: How are iso-Migrastatin, Dorrigocin, and Lactimidomycin related to Migrastatin?
A5: Iso-Migrastatin is a 12-membered macrolide congener of Migrastatin, while Dorrigocin A and B are acyclic isomers of Migrastatin and iso-Migrastatin, respectively. [, , ] Lactimidomycin, another 12-membered macrolide, shares the glutarimide-containing polyketide side chain but differs in the macrolide core structure. [] Interestingly, these compounds are often co-produced with Migrastatin and are considered shunt metabolites originating from iso-Migrastatin through water-mediated rearrangements. []
Q6: How is the biosynthesis of Migrastatin and its related compounds achieved?
A6: The biosynthesis of Migrastatin, iso-Migrastatin, and Lactimidomycin is governed by gene clusters encoding acyltransferase (AT)-less type I polyketide synthases (PKSs). [, , ] These PKSs deviate from the canonical collinear model, showcasing unique features and substrate specificities. [] The gene clusters also encode tailoring enzymes responsible for post-PKS modifications, including a dedicated trans-acyltransferase, a type II thioesterase, and enzymes like cytochrome P450 desaturases, contributing to the structural diversity within this family. [, , ]
Q7: What are the key structural features of Migrastatin influencing its biological activity?
A7: Structure-activity relationship (SAR) studies utilizing synthetic analogs of Migrastatin and its congeners have provided valuable insights into the key structural features influencing their anti-migratory activity. [, , , , , , , , ] The presence and stereochemistry of the hydroxyl group at C-8, the double bond between C-8 and C-9 in the macrolide core, and the glutarimide side chain are crucial for potent inhibition of tumor cell migration. [, , , ] Modifications to the macrocycle ring size, such as reducing it to a 12-membered ring, also significantly impact activity. [, , ]
Q8: Have synthetic approaches been developed for Migrastatin and its analogs?
A8: Yes, several total synthesis routes for Migrastatin have been reported, providing access to the natural product and enabling the synthesis of various analogs. [, , , ] These syntheses typically utilize strategies like ring-closing metathesis, stereoselective crotylmetalations, and aldol reactions to construct the macrolide core and introduce the stereogenic centers. [, ] Synthetic efforts have also focused on generating simplified analogs, such as the Migrastatin core ether (ME) and carboxymethyl-ME (CME), which exhibit improved potency and synthetic accessibility. [, ]
Q9: What is the therapeutic potential of Migrastatin and its analogs?
A9: Given their potent anti-migratory activity, Migrastatin and its synthetic analogs hold significant therapeutic potential as anti-metastatic agents. [, , ] Preclinical studies using mouse models have demonstrated that specific analogs, like ME and CME, effectively inhibit metastasis in lung and breast cancer models. [, , ] These compounds selectively target tumor cell migration without affecting tumor growth at the primary site. [] While clinical trials are yet to be conducted, these promising preclinical results highlight the potential of Migrastatin-based compounds as a novel therapeutic strategy for treating metastatic cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



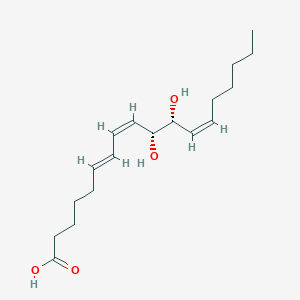
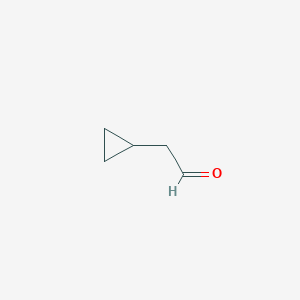
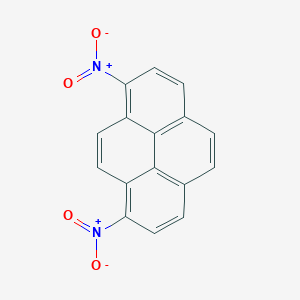
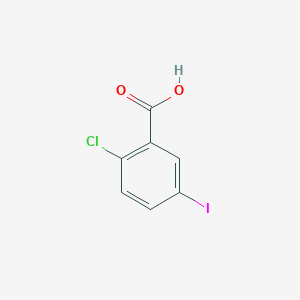
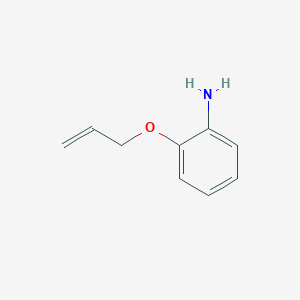
![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
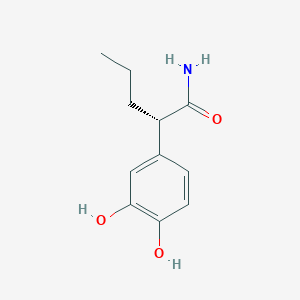
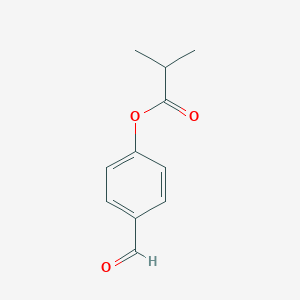
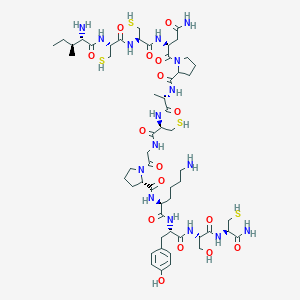

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)